5-Hydroxyseselin

Description

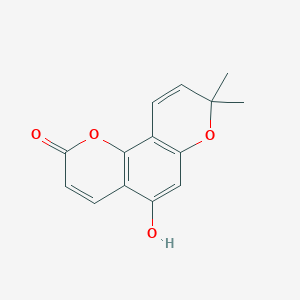

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-14(2)6-5-9-11(18-14)7-10(15)8-3-4-12(16)17-13(8)9/h3-7,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLYNAJQYYSXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(=O)C=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Hydroxyseselin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Hydroxyseselin, a naturally occurring furanocoumarin, with a focus on its natural sources, detailed isolation protocols, and an exploration of its biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is a phytochemical found within a limited number of plant families, primarily in the Rutaceae (citrus family) and Apiaceae (carrot or parsley family). While its presence is not as widespread as some other coumarins, targeted phytochemical investigations have identified several key plant species as sources of this compound.

One of the most notable sources of this compound is Toddalia asiatica , a flowering plant in the family Rutaceae.[1][2][3][4] Various parts of this plant, particularly the root bark, have been shown to contain a variety of coumarins, including this compound.[1][4] Other potential, though less documented, sources may include plants from the genera Atalantia and Phebalium, which are also members of the Rutaceae family and are known to produce a diverse array of coumarins. Further screening of species within these families could reveal additional significant natural sources of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural plant sources typically involves a multi-step process of extraction followed by chromatographic purification. The following protocol is a generalized methodology based on established techniques for the isolation of coumarins from plant materials, with specific reference to procedures used for Toddalia asiatica.[1]

Experimental Protocol: Extraction and Isolation from Toddalia asiatica Root Bark

Objective: To extract and isolate this compound from the dried root bark of Toddalia asiatica.

Materials and Reagents:

-

Dried and powdered root bark of Toddalia asiatica

-

95% Ethanol

-

Petroleum Ether (PE)

-

Ethyl Acetate (EA)

-

n-Butanol (n-BuOH)

-

Silica gel (for column chromatography)

-

Solvents for column chromatography (gradient of Petroleum Ether and Ethyl Acetate)

-

Rotary evaporator

-

Chromatography columns

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Extraction:

-

The dried and powdered root bark of Toddalia asiatica (10 kg) is subjected to maceration with 95% ethanol at room temperature. This process is repeated nine times to ensure exhaustive extraction.[1]

-

The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.[1] This fractionation separates compounds based on their polarity.

-

-

Column Chromatography:

-

The ethyl acetate fraction, which is likely to contain this compound, is subjected to silica gel column chromatography.[1]

-

The column is eluted with a gradient solvent system, typically starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.[1] A common gradient could be from 100:0 to 0:100 (PE:EA).

-

Fractions are collected at regular intervals and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Purification:

-

Fractions showing the presence of a compound with the expected characteristics of this compound on TLC are combined and may be subjected to further purification steps, such as repeated column chromatography or preparative TLC, until a pure compound is obtained.

-

Quantitative Data:

While specific yield data for this compound from Toddalia asiatica is not extensively reported in the available literature, the yields of related coumarins from this plant can provide an estimate of the potential recovery. For instance, from a 66.0 g fraction of the ethyl acetate extract, 3.80 g of isopimpinellin and 8.17 g of pimpinellin were isolated.[1] The yield of this compound would be dependent on its concentration in the specific plant material used.

| Compound | Starting Material | Extraction Method | Purification Method | Reported Yield | Reference |

| Isopimpinellin | Toddalia asiatica root bark | Maceration with 95% Ethanol | Silica Gel Column Chromatography | 3.80 g (from 66.0 g fraction) | [1] |

| Pimpinellin | Toddalia asiatica root bark | Maceration with 95% Ethanol | Silica Gel Column Chromatography | 8.17 g (from 66.0 g fraction) | [1] |

Biological Activities and Signaling Pathways

This compound, as a member of the coumarin family, is anticipated to exhibit a range of biological activities. The primary areas of investigation for related compounds include anti-inflammatory and antioxidant effects.

Anti-Inflammatory Activity

The anti-inflammatory properties of many phytochemicals are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][6] Small molecules can inhibit this pathway at various steps, including the inhibition of IKK activation or the prevention of IκBα degradation.[6]

Another relevant pathway in inflammation is the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes, potent pro-inflammatory mediators.[7][8][9] Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions.[7][8][9]

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are generally attributed to their ability to scavenge free radicals and chelate metal ions. The mechanism of action often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species (ROS).[10][11]

Antioxidant Mechanism:

A phenolic antioxidant can donate a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance, making it less reactive. Alternatively, the antioxidant can donate an electron to a free radical.

Conclusion

This compound is a promising natural compound with potential therapeutic applications, particularly in the areas of inflammation and oxidative stress. While Toddalia asiatica has been identified as a key natural source, further research is needed to explore other plant sources and to optimize isolation protocols to improve yields. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its future development as a therapeutic agent. This guide provides a foundational framework for researchers and professionals in the field to advance the scientific understanding and potential applications of this intriguing furanocoumarin.

References

- 1. Hemostatic chemical constituents from natural medicine Toddalia asiatica root bark by LC-ESI Q-TOF MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toddalia asiatica L. - A Rich Source of Phytoconstituents with Potential Pharmacological Actions, an Appropriate Plant for Recent Global Arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-lipoxygenase inhibitors and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Biosynthesis of 5-Hydroxyseselin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyseselin is a naturally occurring pyranocoumarin that has garnered interest for its potential pharmacological activities. As a derivative of the broader coumarin family, its biosynthesis in plants involves a series of enzymatic reactions that build upon the core phenylpropanoid pathway. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the known and putative enzymatic steps, and offering insights into the experimental methodologies used to elucidate this pathway. The information is presented to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce the key intermediate, umbelliferone. From umbelliferone, the pathway branches to form various classes of coumarins, including furanocoumarins and pyranocoumarins. This compound belongs to the latter group.

The key steps in the biosynthesis of this compound are:

-

Formation of Umbelliferone: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation at the 4-position by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid. Subsequent ortho-hydroxylation, catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , and lactonization lead to the formation of umbelliferone (7-hydroxycoumarin).

-

Prenylation to form Osthenol: Umbelliferone undergoes prenylation at the C8 position, a crucial step for the formation of angular pyranocoumarins. This reaction is catalyzed by a prenyltransferase (PT) that utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, resulting in the formation of osthenol.

-

Cyclization to form Seselin: The prenyl side chain of osthenol undergoes cyclization to form the pyran ring, yielding seselin. This reaction is likely catalyzed by a cytochrome P450 monooxygenase that acts as a cyclase.

-

Hydroxylation to form this compound: The final step is the hydroxylation of seselin at the 5-position of the aromatic ring. This reaction is catalyzed by a putative seselin-5-hydroxylase , which is believed to be a member of the cytochrome P450 superfamily.

Signaling Pathways and Regulation

The biosynthesis of coumarins, including this compound, is known to be regulated by various internal and external stimuli. Plant defense signaling pathways, particularly those involving jasmonic acid (JA) and salicylic acid (SA), can induce the expression of biosynthetic genes in response to pathogen attack or herbivory. Abiotic stresses such as UV radiation and nutrient deficiency have also been shown to modulate the accumulation of these compounds. Transcriptomic studies in plants like Ruta graveolens and various Citrus species are beginning to unravel the complex transcriptional regulatory networks that control the expression of the genes involved in this pathway.

Quantitative Data

Quantitative data on the production of this compound in plants is limited in publicly available literature. However, studies on related coumarins in various plant species provide a basis for understanding the potential yields. The concentration of these compounds can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Representative Quantitative Data for Related Coumarins in Plants

| Compound | Plant Species | Tissue | Concentration Range | Reference |

| Seselin | Citrus spp. | Roots | Not specified | [1] |

| Psoralen | Ammi majus | Fruits | 0.2 - 1.0% dry weight | General knowledge |

| Angelicin | Angelica archangelica | Roots | 0.1 - 0.5% dry weight | General knowledge |

| Bergapten | Ruta graveolens | Leaves | ~270 mg/100g DW | [2] |

| Isopimpinellin | Ruta graveolens | Leaves | ~500 mg/100g DW | [2] |

Note: The data presented are for related compounds and are intended to provide a general context. Specific quantitative data for this compound requires targeted analytical studies.

Experimental Protocols

Isolation and Purification of this compound

-

Extraction: Plant material (e.g., roots, leaves) is harvested, dried, and ground to a fine powder. The powder is then extracted with a suitable organic solvent, such as methanol, ethanol, or a mixture of chloroform and methanol. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

-

Fractionation: The crude extract is concentrated under reduced pressure and can be partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.

-

Chromatography: The fraction enriched in coumarins is subjected to various chromatographic techniques for purification.

-

Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as the stationary phase, with a gradient of solvents like hexane-ethyl acetate or chloroform-methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain highly pure this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns from MS/MS experiments can provide further structural information.

-

UV-Visible Spectroscopy: Provides information about the chromophore of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Quantitative Analysis by HPLC

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts.

-

Sample Preparation: A known amount of dried plant material is extracted with a defined volume of solvent. The extract is then filtered before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (acidified with formic or acetic acid) is typical.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 320-340 nm for coumarins).

-

-

Quantification: A calibration curve is constructed using a pure standard of this compound at known concentrations. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Enzyme Assays

To characterize the enzymes involved in the biosynthesis of this compound, in vitro enzyme assays are performed.

-

Enzyme Source: Microsomal fractions isolated from the plant tissue of interest are often used as a source of cytochrome P450 enzymes. Alternatively, the candidate genes can be heterologously expressed in systems like yeast (Saccharomyces cerevisiae) or E. coli, and the recombinant protein can be used for the assay.

-

Assay for Seselin-5-Hydroxylase (putative):

-

Reaction Mixture: The assay mixture would typically contain the enzyme source (microsomes or recombinant protein), the substrate (seselin), a buffer (e.g., potassium phosphate buffer, pH 7.5), and the necessary cofactors for cytochrome P450 enzymes, which include NADPH and a NADPH-cytochrome P450 reductase.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a specific period.

-

Reaction Termination and Product Analysis: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The product, this compound, is extracted and analyzed by HPLC or LC-MS to determine the reaction rate.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for Isolation and Identification

Caption: Workflow for the isolation and identification of this compound.

Enzyme Assay Workflow

Caption: General workflow for a seselin-5-hydroxylase enzyme assay.

Conclusion

The biosynthesis of this compound in plants is a specialized branch of the well-established phenylpropanoid pathway. While the general steps leading to the pyranocoumarin skeleton are understood, the specific enzymes responsible for the later modifications, particularly the final 5-hydroxylation of seselin, are yet to be fully characterized. This technical guide provides a comprehensive overview of the current knowledge and outlines the experimental approaches necessary for further investigation. The elucidation of the complete biosynthetic pathway and its regulatory mechanisms will not only advance our understanding of plant secondary metabolism but also open up avenues for the metabolic engineering of plants or microbial systems for the sustainable production of this and other valuable bioactive compounds.

References

An In-depth Technical Guide to 5-Hydroxyseselin: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyseselin is a natural product belonging to the coumarin family, a class of compounds well-regarded for their diverse pharmacological activities. Identified as a constituent of Metrodorea flavida, this compound presents a chemical scaffold that is of interest to researchers in natural product chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of the currently available scientific data on the physical, chemical, and biological properties of this compound. However, it is important to note that publicly accessible research on this specific compound is limited. Consequently, this document summarizes the established information and highlights areas where further investigation is required.

Physical and Chemical Properties

At present, detailed and experimentally verified physicochemical data for this compound are not extensively reported in peer-reviewed literature. The following tables provide a summary of the available information and a template for data that would be essential for a complete compound profile.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 31525-75-4 | Chemical Abstracts Service Registry Number. |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| Melting Point | 188-190 °C | Data from a commercial supplier; requires independent verification. |

| Boiling Point | Data not available | - |

| Appearance | Data not available | Typically, coumarins are crystalline solids. |

Table 2: Solubility Profile of this compound

The solubility of coumarin derivatives is influenced by the nature of the solvent and the functional groups present on the coumarin scaffold. Generally, coumarins exhibit good solubility in many organic solvents and have limited solubility in water. Specific experimental solubility data for this compound in various solvents are not currently available.

| Solvent | Solubility | Notes |

| Water | Data not available | Expected to be low. |

| Ethanol | Data not available | Coumarins are generally soluble in ethanol. |

| Methanol | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Data not available | Often used as a solvent for biological assays. |

| Dichloromethane (DCM) | Data not available | - |

| Acetone | Data not available | - |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, protons of the pyran ring, and the hydroxyl group. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and carbons of the pyran ring. |

| Infrared (IR) | Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight and fragmentation patterns useful for structural confirmation. |

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from Metrodorea flavida or its total chemical synthesis are not described in the available scientific literature. A general workflow for the isolation of natural products from a plant source is provided below as a representative example.

Biological Activities and Signaling Pathways

There is a significant gap in the scientific literature regarding the biological activities of this compound. No studies detailing its pharmacological effects or its mechanism of action, including any influence on cellular signaling pathways, have been found.

Given the lack of specific data, it is not possible to create a diagram of a signaling pathway modulated by this compound.

Conclusion and Future Outlook

This compound remains a largely uncharacterized natural product. While its basic chemical identity is established, a comprehensive understanding of its physical, chemical, and biological properties is absent from the current scientific literature. This presents a clear opportunity for future research. A thorough phytochemical investigation of Metrodorea flavida to isolate and fully characterize this compound, including detailed spectroscopic analysis, would be a valuable contribution. Furthermore, the development of a synthetic route would provide a reliable source of the compound for biological screening. Subsequent in vitro and in vivo studies are necessary to elucidate any potential pharmacological activities and to understand its mechanism of action at the molecular level. Such research would determine if this compound or its derivatives hold promise for future drug development.

References

Unveiling 5-Hydroxyseselin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and synthesis of 5-Hydroxyseselin, a naturally occurring pyranocoumarin. While the initial discovery of its parent compound, seselin, dates back several decades, the specific elucidation of the 5-hydroxy derivative is a more recent development in the exploration of this class of compounds. This document provides a comprehensive overview of the key milestones, detailed experimental protocols for its synthesis, and a summary of its known biological activities.

Discovery and Natural Occurrence

The history of this compound is intrinsically linked to the study of its parent compound, seselin. Seselin, an angular pyranocoumarin, was first isolated from the leaves of Clausena anisata and the roots of various citrus species. These initial discoveries paved the way for further investigation into related structures and their biological significance.

While a definitive first report of the isolation of this compound from a natural source remains to be pinpointed in the literature, the compound is recognized as a member of the pyranocoumarin family, which are known secondary metabolites in a limited number of plant families, primarily the Apiaceae and Rutaceae. The biosynthesis of pyranocoumarins originates from the phenylpropanoid pathway, with umbelliferone serving as a key precursor. It is plausible that this compound exists as a minor constituent in plants known to produce seselin, and its identification awaited the development of more sensitive analytical techniques.

Synthesis of this compound

The synthesis of this compound and its derivatives typically involves a multi-step process, building upon established methods for coumarin and pyranocoumarin synthesis. A general and adaptable synthetic route is outlined below, based on common organic chemistry reactions utilized for this class of compounds.

A plausible synthetic pathway for this compound can be conceptualized starting from a substituted resorcinol. The core coumarin structure is first assembled, followed by the construction of the pyran ring and subsequent functional group manipulations.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Step 1: Pechmann Condensation for 7-Hydroxycoumarin Skeleton

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.

-

Materials: Substituted resorcinol, ethyl acetoacetate, concentrated sulfuric acid.

-

Procedure:

-

Cool the substituted resorcinol and ethyl acetoacetate in an ice bath.

-

Slowly add concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.

-

Pour the reaction mixture into crushed ice with vigorous stirring.

-

The precipitated solid is filtered, washed with cold water until neutral, and dried.

-

Recrystallize the crude product from ethanol to yield the 7-hydroxycoumarin derivative.

-

Step 2: Fries Rearrangement to 8-Acetyl-7-hydroxycoumarin

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid.

-

Materials: 7-Acetoxycoumarin derivative (obtained by acetylating the product from Step 1), anhydrous aluminum chloride.

-

Procedure:

-

Mix the 7-acetoxycoumarin derivative and anhydrous aluminum chloride in a round-bottom flask.

-

Heat the mixture in an oil bath at 160-170 °C for 2-3 hours.

-

Cool the reaction mixture and carefully decompose the complex by adding crushed ice and concentrated hydrochloric acid.

-

The resulting solid is filtered, washed with water, and dried.

-

Purify the product by column chromatography on silica gel.

-

Step 3: Pyran Ring Formation and Dehydration

This step involves the construction of the pyran ring through condensation with acetone, followed by reduction and dehydration to form the seselin skeleton.

-

Materials: 8-Acetyl-7-hydroxycoumarin derivative, acetone, pyrrolidine, sodium borohydride (NaBH₄), acid catalyst for dehydration.

-

Procedure:

-

Condensation: Reflux a mixture of the 8-acetyl-7-hydroxycoumarin derivative, acetone, and a catalytic amount of pyrrolidine for 4-6 hours. After cooling, the product is filtered and washed.

-

Reduction: Suspend the product from the previous step in methanol and add NaBH₄ portion-wise at 0-5 °C. Stir the mixture for 1-2 hours.

-

Dehydration: Acidify the reaction mixture with dilute HCl and heat to induce dehydration. The precipitated solid is filtered, washed, and dried to yield the seselin derivative.

-

Step 4: Hydroxylation to this compound

The final step involves the introduction of a hydroxyl group at the 5-position of the coumarin ring. This can be a challenging transformation and may require specific reagents and conditions to achieve regioselectivity.

-

Note: The specific experimental conditions for the direct hydroxylation of a pre-formed seselin derivative to this compound are not well-documented in publicly available literature. The synthesis of 5-hydroxycoumarin derivatives has been achieved through methods like the Pechmann reaction using a pre-hydroxylated phenol. Alternatively, advanced enzymatic hydroxylation methods could be explored.[1]

Biological Activities and Data

Research into the biological activities of this compound and related pyranocoumarins is an active area of investigation. Studies have shown that some 5-hydroxycoumarin and pyranocoumarin derivatives exhibit significant antiproliferative activity against certain cancer cell lines.[2]

Table 1: Antiproliferative Activity of Selected Pyranocoumarin Derivatives against Breast Cancer Cell Lines[2]

| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 6b | 7.2 | > 50 |

| 6d | 5.3 | 25.4 |

| 6h | 3.3 | 15.8 |

| 6k | 6.5 | 35.1 |

Note: The compounds listed are derivatives of 5-hydroxycoumarin and pyranocoumarin, as reported in the cited literature, and are presented here to illustrate the potential bioactivity of this class of compounds.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and the potential mechanism of action, the following diagrams are provided.

References

Spectroscopic Profile of 5-Hydroxyseselin: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for the natural furanocoumarin, 5-Hydroxyseselin. This guide compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a structured format to facilitate analysis and comparison.

Introduction

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. These compounds are of significant interest to the scientific community due to their diverse biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification, characterization, and subsequent development of such natural products. This guide presents the key spectroscopic data for this compound, supported by experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the searched resources. |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched resources. |

Note: Specific ¹H and ¹³C NMR data for this compound were not found in the publicly available resources searched.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Description |

| Data not available in the searched resources. |

Note: Specific IR absorption data for this compound were not found in the publicly available resources searched.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| Data not available in the searched resources. |

Note: Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, were not found in the publicly available resources searched.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols typically employed for the analysis of furanocoumarins like this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher. Samples are usually dissolved in deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a NaCl plate. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram.

Despite a comprehensive search of available scientific literature and chemical databases, specific, experimentally-derived NMR, IR, and MS data for this compound (CAS 31525-75-4) could not be located. The information presented in this guide is therefore based on generalized protocols for the analysis of similar furanocoumarin compounds. Researchers are encouraged to perform their own spectroscopic analysis to obtain definitive data for this compound. This guide will be updated as new, verified data becomes available.

An In-depth Technical Guide on the Solubility of 5-Hydroxyseselin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Hydroxyseselin, a natural coumarin derivative. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound in various solvents remains largely unavailable in the public domain. This document summarizes the limited available qualitative information and provides a standardized experimental protocol for researchers to determine the solubility of this compound in solvents of interest. Furthermore, a general experimental workflow is visualized to guide such studies.

Introduction to this compound

This compound is a pyranocoumarin that has been isolated from various plant species, including those of the Citrus genus.[1] Like many coumarins, it is investigated for its potential biological activities. However, a thorough understanding of its physicochemical properties, particularly solubility, is crucial for its development as a therapeutic agent or research tool. Solubility profoundly impacts bioavailability, formulation, and in vitro assay design. This guide aims to provide a foundational understanding where direct data is absent and to equip researchers with the methodology to generate this critical data.

Current State of Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic or aqueous solvents. The existing literature primarily focuses on its synthesis, isolation, and certain biological properties, such as its lack of antibacterial effects.[2][3]

One study involving the fractionation of a plant extract provides some qualitative insight. An ethanol extract was diluted with 50% methanol and then partitioned with n-hexane.[4] This suggests that this compound, as part of the extract, exhibits differential solubility between a polar solvent mixture (50% methanol in water) and a non-polar solvent (n-hexane). This implies it possesses some degree of polarity. However, without quantitative data, its precise solubility profile remains unknown.

Data Presentation (Template)

Given the absence of published data, the following table is provided as a template for researchers to systematically record their experimental findings on the solubility of this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Water | |||||

| Phosphate-Buffered Saline (pH 7.4) | |||||

| Methanol | |||||

| Ethanol | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Acetone | |||||

| Acetonitrile | |||||

| n-Hexane | |||||

| [Add other solvents as needed] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the saturation shake-flask method, which is considered a gold standard for solubility measurement.

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Small volume glass vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the saturated solution.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary framework to generate this crucial information. The provided experimental protocol for the shake-flask method offers a reliable approach to obtaining accurate and reproducible solubility data. The systematic collection of such data, as facilitated by the template table, will be invaluable for the scientific community and will support the future development and application of this compound in research and medicine.

References

5-Hydroxyseselin: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyseselin is a naturally occurring coumarin derivative that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the coumarin family, it is structurally related to compounds known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antiviral effects. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound, drawing upon the general knowledge of coumarin bioactivity and outlining the standard experimental protocols used to assess these effects. Due to a lack of specific experimental data for this compound in the available literature, this document will focus on the predicted activities and the methodologies that would be employed for their investigation.

Introduction

Coumarins are a large class of phenolic substances found in many plants. Their diverse pharmacological properties have made them a subject of intense research in drug discovery. This compound, a specific coumarin, is hypothesized to share some of these properties. This guide will explore its potential in several key therapeutic areas.

Potential Biological Activities

Based on the known activities of structurally similar coumarins, this compound is a candidate for investigation in the following areas:

-

Anti-inflammatory Activity: Coumarins are known to modulate inflammatory pathways.

-

Anticancer Activity: Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Neuroprotective Activity: Certain coumarins have shown promise in protecting neuronal cells from damage.

-

Antiviral Activity: The coumarin scaffold has been identified in several compounds with antiviral properties.

-

Enzyme Inhibition: Coumarins are known to interact with and inhibit various enzymes.

Data Presentation

While specific quantitative data for this compound is not available in the reviewed literature, the following tables provide a template for how such data, once generated, should be structured for clear comparison.

Table 1: Hypothetical Anticancer Activity of this compound (IC50 values in µM)

| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) (Control) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available | Data not available |

| A549 | Lung Carcinoma | Data not available | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Metric | This compound | Indomethacin (Control) |

|---|---|---|---|

| Nitric Oxide (NO) Inhibition in RAW 264.7 cells | IC50 (µM) | Data not available | Data not available |

| Prostaglandin E2 (PGE2) Inhibition | IC50 (µM) | Data not available | Data not available |

Table 3: Hypothetical Antiviral Activity of this compound

| Virus | Cell Line | Metric | This compound | Acyclovir (Control) |

|---|---|---|---|---|

| Herpes Simplex Virus 1 (HSV-1) | Vero | EC50 (µM) | Data not available | Data not available |

| Influenza A virus (H1N1) | MDCK | EC50 (µM) | Data not available | Data not available |

Table 4: Hypothetical Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | Data not available |

| Cyclooxygenase-2 (COX-2) | Data not available | Data not available |

| 5-Lipoxygenase (5-LOX) | Data not available | Data not available |

Experimental Protocols

The following sections detail the standard experimental methodologies that would be used to evaluate the biological activities of this compound.

Anticancer Activity: Cytotoxicity Assay

A common method to assess the anticancer potential of a compound is the MTT assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A known anticancer drug, such as doxorubicin, is used as a positive control.

-

MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production. A known anti-inflammatory drug, such as indomethacin, is used as a positive control.

-

Griess Assay: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated untreated cells. The IC50 value is then determined.

Neuroprotective Activity: Assay for Protection against Oxidative Stress

This assay evaluates a compound's ability to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in a suitable medium.

-

Induction of Oxidative Stress: Cells are seeded in 96-well plates and then exposed to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), in the presence or absence of various concentrations of this compound.

-

Cell Viability Assessment: Cell viability is assessed using the MTT assay, as described in the cytotoxicity protocol.

-

Data Analysis: The neuroprotective effect is quantified by the percentage of viable cells in the presence of the test compound and the neurotoxin, compared to cells treated with the neurotoxin alone.

Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of a virus.

-

Cell and Virus Culture: A suitable host cell line (e.g., Vero cells for HSV-1) is grown to confluence in 6-well plates. A known concentration of the virus is prepared.

-

Treatment: The cell monolayers are infected with the virus in the presence of various concentrations of this compound. A known antiviral drug, such as acyclovir, is used as a positive control.

-

Plaque Formation: After an initial incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing carboxymethyl cellulose) to restrict the spread of the virus, allowing for the formation of localized areas of cell death (plaques).

-

Data Analysis: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted. The percentage of plaque reduction is calculated for each concentration of the compound, and the EC50 (the concentration that reduces the number of plaques by 50%) is determined.

Enzyme Inhibition Activity: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase.

-

Enzyme Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (Ellman's reagent, DTNB).

-

Inhibition: Various concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate.

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product. The rate of color development is monitored spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the compound. The IC50 value is determined, and further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the potential biological activities of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential induction of apoptosis by this compound via intrinsic and extrinsic pathways.

Caption: General experimental workflow for in vitro biological activity screening.

Conclusion

While this compound holds promise as a bioactive molecule due to its coumarin structure, there is a clear need for direct experimental evidence to substantiate its potential therapeutic applications. The experimental protocols and data presentation formats outlined in this guide provide a framework for future research in this area. Further investigation is warranted to isolate and characterize the specific biological activities of this compound and to elucidate its mechanisms of action. This will be a critical step in determining its potential for development as a novel therapeutic agent.

An In-depth Technical Guide to 5-Hydroxyseselin Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxyseselin, a derivative of the naturally occurring angular pyranocoumarin, seselin. While research directly on this compound is limited, this document extrapolates from the known biological activities, synthesis, and mechanisms of action of seselin and other hydroxylated coumarins to provide a foundational understanding for future research and drug development. This guide covers the synthesis of seselin derivatives, their significant anti-inflammatory and cytotoxic properties, and the underlying signaling pathways. Detailed experimental protocols for key biological assays are provided, alongside quantitative data for analogous compounds to facilitate comparative analysis.

Introduction

Coumarins are a large class of phenolic compounds found in many plants, and they form the structural basis for a wide range of synthetic derivatives with significant pharmacological properties. Among these, pyranocoumarins, which feature a pyran ring fused to the coumarin scaffold, have attracted considerable attention. Seselin, an angular pyranocoumarin, has been identified as a potent anti-inflammatory, antinociceptive, and cytotoxic agent. The introduction of a hydroxyl group into the coumarin nucleus is a common strategy in medicinal chemistry to modulate the bioactivity and pharmacokinetic properties of a compound. This guide focuses on the potential of this compound and its analogs as therapeutic agents, providing a technical framework for their synthesis, biological evaluation, and mechanism of action studies.

Synthesis of this compound and Derivatives

The synthesis of seselin and its derivatives typically begins with a Pechmann condensation, a widely used method for preparing coumarins from a phenol and a β-ketoester under acidic conditions. For the synthesis of 5-hydroxylated pyranocoumarins, a suitably substituted phenol is required.

Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound would involve the Pechmann condensation of a substituted resorcinol with a β-ketoester, followed by several key steps to construct the pyran ring. A library of 5-hydroxycoumarin and pyranocoumarin derivatives has been constructed using a silica sulfuric acid-catalyzed Pechmann reaction.[1]

Experimental Protocol: Pechmann Condensation for Substituted Coumarins

This protocol is a general method that can be adapted for the synthesis of various coumarin derivatives.[2][3][4][5][6]

-

Reaction Setup: To a mixture of a substituted phenol (1 equivalent) and a β-ketoester (1.2 equivalents), add a solid acid catalyst (e.g., silica sulfuric acid, zirconia-based catalyst).

-

Reaction Conditions: Heat the reaction mixture under solvent-free conditions or in a high-boiling solvent (e.g., toluene) at a temperature ranging from 80°C to 120°C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired coumarin.

The subsequent steps to form the pyran ring of seselin from the initial coumarin product would involve Fries rearrangement to introduce an acetyl group, followed by condensation with acetone, reduction, and dehydration.

Biological Activities

While specific data for this compound is not available, the known biological activities of seselin and the influence of hydroxylation on other coumarins provide a strong indication of its potential pharmacological profile.

Anti-inflammatory Activity

Seselin has demonstrated significant anti-inflammatory properties. It has been shown to ameliorate sepsis in animal models by down-regulating pro-inflammatory cytokines.

Cytotoxic Activity

Derivatives of seselin have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, a series of novel 5-hydroxycoumarin and pyranocoumarin derivatives showed significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1]

Table 1: Cytotoxic Activity of 5-Hydroxycoumarin and Pyranocoumarin Derivatives against Breast Cancer Cell Lines [1]

| Compound | Cell Line | IC50 (µM) |

| 6b | MCF-7 | 7.2 |

| 6d | MCF-7 | 5.3 |

| 6h | MCF-7 | 3.3 |

| 6k | MCF-7 | 6.5 |

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of coumarin derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of Jak/STAT and NF-κB Signaling

Seselin has been shown to exert its anti-inflammatory effects by targeting the Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. It specifically targets Jak2 to suppress the pro-inflammatory phenotype of macrophages.

Experimental Protocols

Macrophage Inflammatory Assay

This protocol describes how to assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9]

-

Cell Culture: Culture a mouse macrophage cell line (e.g., J774A.1 or RAW264.7) in appropriate media until confluent.

-

Cell Seeding: Harvest the macrophages and seed them into 12-well plates at a density of approximately 1 x 10^5 cells per well.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined time (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated control group and an LPS-only control group.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-only control.

References

- 1. Synthesis and evaluation of novel substituted 5-hydroxycoumarin and pyranocoumarin derivatives exhibiting significant antiproliferative activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Macrophage Inflammatory Assay [en.bio-protocol.org]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage Inflammatory Assay [bio-protocol.org]

5-Hydroxyseselin: A Review of an Understudied Natural Pyranocoumarin

For Immediate Release

Shanghai, China – November 18, 2025 – 5-Hydroxyseselin is a naturally occurring pyranocoumarin, a class of chemical compounds known for a wide array of biological activities. Despite its promising chemical classification, a comprehensive review of the available scientific literature reveals that this compound remains a largely under-investigated molecule. This technical guide provides a summary of the current knowledge on this compound and the broader family of pyranocoumarins, highlighting the significant gaps in the research and the potential for future investigation.

Introduction to this compound

This compound is a natural product that has been isolated from Metrodorea flavida, a plant belonging to the Rutaceae family. It is structurally classified as a pyranocoumarin, a group of compounds characterized by a pyran ring fused to a coumarin core. This structural motif is common in a variety of plant species and is associated with a diverse range of pharmacological properties.

General Biological Activities of Pyranocoumarins

While specific research on this compound is sparse, the broader class of pyranocoumarins has been the subject of numerous studies. These compounds are recognized for their significant biological activities, which suggests potential therapeutic applications for this compound. The known activities of pyranocoumarins include:

-

Anticancer Activity : Many pyranocoumarins have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Effects : This class of compounds has been shown to modulate inflammatory pathways.

-

Neuroprotective Properties : Certain pyranocoumarins exhibit protective effects on neuronal cells, suggesting potential in the treatment of neurodegenerative diseases.

-

Antimicrobial Activity : Antibacterial and antifungal properties are also reported for several pyranocoumarin derivatives.

Reported Biological Activity of this compound

An extensive literature search has revealed a significant lack of specific data on the biological activities of this compound. The majority of research has focused on the broader class of pyranocoumarins.

One study by Valverde and colleagues in 2005 described a synthetic approach to this compound and its analog, 5-Methoxyseselin. The abstract of this publication mentions that these compounds were evaluated for their in vitro antibacterial activity. However, the detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, and the specific experimental protocols used in this study are not publicly available, preventing a thorough assessment of its antimicrobial potential.

Beyond this single indication of antibacterial screening, no other specific studies on the anticancer, anti-inflammatory, or neuroprotective effects of this compound could be identified in the accessible scientific literature.

Data Presentation and Experimental Protocols

Due to the lack of available quantitative data from primary research articles, it is not possible to provide structured tables summarizing the biological activities of this compound. Similarly, detailed experimental protocols for its biological evaluation are not available in the current body of literature.

Signaling Pathways and Visualizations

As there is no published research detailing the mechanism of action or the signaling pathways modulated by this compound, the creation of corresponding Graphviz diagrams is not feasible at this time.

Conclusion and Future Directions

This compound is a natural pyranocoumarin with a chemical structure that suggests it may possess a range of valuable biological activities, consistent with other members of its chemical class. However, based on a thorough review of the available scientific literature, it is evident that this compound is a significantly understudied compound.

The limited information available, primarily pointing to a single antibacterial screening with inaccessible detailed results, underscores a substantial gap in our knowledge of this natural product. There is a clear need for further research to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation.

Future studies should focus on systematically screening this compound for a variety of biological activities, including but not limited to anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. Positive findings from such screenings would warrant more in-depth investigations into its mechanisms of action and potential therapeutic applications. For researchers and drug development professionals, this compound represents an unexplored area with the potential for the discovery of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Hydroxyseselin from Seselin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 5-hydroxyseselin from seselin, a naturally occurring pyranocoumarin. The described method is based on established synthetic approaches and is intended for use in a laboratory setting by trained professionals. This compound and its derivatives are of interest for their potential biological activities, making their efficient synthesis crucial for further research and drug development.

Overview

The synthesis of this compound from seselin involves the introduction of a hydroxyl group at the C-5 position of the seselin scaffold. This transformation can be achieved through various oxidative methods. The protocol outlined below is a general representation of a likely synthetic route.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound from seselin.

2.1. Materials and Reagents

-

Seselin

-

Oxidizing agent (e.g., m-Chloroperoxybenzoic acid, dimethyldioxirane)

-

Anhydrous solvent (e.g., dichloromethane, acetone)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

2.2. Synthetic Procedure

A plausible method for the synthesis of this compound involves an oxidation reaction. A new efficient synthetic approach to the natural coumarins this compound and 5-methoxyseselin has been described.[1]

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve seselin in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). To this stirred solution, add the oxidizing agent portion-wise over a period of 15-30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light. The disappearance of the starting material spot (seselin) and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution if a peroxyacid was used). Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | Seselin |

| Product | This compound |

| Reaction Type | Oxidation |

| Typical Yield | 60-70% (reported yields may vary) |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks to be determined |

| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks to be determined |

| Mass Spectrometry (m/z) | Expected molecular ion peak |

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from seselin.

Caption: General workflow for the synthesis of this compound.

4.2. Proposed Reaction Pathway

The diagram below depicts a simplified representation of the chemical transformation of seselin to this compound.

Caption: Proposed oxidation of seselin to this compound.

Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified individuals in a well-equipped laboratory. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols for the Extraction and Purification of 5-Hydroxyseselin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyseselin, a pyranocoumarin, has garnered significant interest within the scientific community due to its potential pharmacological activities. This document provides a comprehensive overview of the methodologies for its extraction from plant sources and subsequent purification. The protocols outlined below are based on established techniques for the isolation of related coumarin compounds and serve as a detailed guide for laboratory application.

Data Presentation: Extraction and Purification Summary

The following tables summarize the anticipated yields and purity at various stages of the extraction and purification process. These values are estimates based on the extraction of similar pyranocoumarins from plant materials and may vary depending on the specific plant source, its geographical origin, and the precise experimental conditions employed.

Table 1: Extraction Efficiency of Different Solvents for Related Coumarins

| Extraction Method | Solvent System | Relative Yield of Coumarins | Reference |

| Maceration | 96% Ethanol | High | [1] |

| Maceration | 50% Ethanol | Moderate | [1] |

| Maceration | Hexane | Low | [1] |

| Supercritical CO2 Extraction | Carbon Dioxide | Variable | [1] |

| Microwave-Assisted Extraction (MAE) | Methanol | High | [2] |

| Soxhlet Extraction | Boiling Methanol | High | [3] |

| Water Extraction | Water at Room Temperature | High (for free coumarins) | [3] |

Table 2: Purification Efficiency of Chromatographic Methods for Pyranocoumarins

| Purification Step | Chromatographic Method | Purity Achieved | Reference |

| Initial Fractionation | Silica Gel Column Chromatography | 70-80% | [4] |

| Final Purification | High-Speed Counter-Current Chromatography (HSCCC) | >98% | [5] |

| Final Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | >98% | [6] |

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of coumarins from dried and powdered plant material. Peucedanum and Toddalia species are known to be rich sources of pyranocoumarins.

1. Plant Material Preparation:

-

Obtain the desired plant material (e.g., roots of Peucedanum praeruptorum or Toddalia asiatica).

-

Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction Procedure (Solvent Extraction):

-

Weigh the powdered plant material.

-

Macerate the powder in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.[7]

-

Alternatively, perform Soxhlet extraction with methanol for 6-8 hours for a more exhaustive extraction.[3]

-

For a more rapid and efficient extraction, microwave-assisted extraction (MAE) can be employed. Use methanol as the solvent with a solid/liquid ratio of 1:10 (g/mL) at 50°C for 1 minute.[2]

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound

This protocol details the purification of the crude extract to isolate this compound using column chromatography.

1. Initial Fractionation (Silica Gel Column Chromatography):

-

Prepare a silica gel (100-200 mesh) column packed in a non-polar solvent such as hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents with increasing polarity. A common gradient system is n-hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the proportion of ethyl acetate).[4]

-

Collect fractions of a fixed volume (e.g., 20-30 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

-

Combine the fractions containing the compound of interest based on the TLC profile.

2. Final Purification (Preparative HPLC or HSCCC):

-

For high-purity isolation, the partially purified fractions can be subjected to preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

-

Prep-HPLC:

-

Use a reversed-phase C18 column.

-

A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.[6]

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or the λmax of this compound).

-

Collect the peak corresponding to this compound.

-

-

HSCCC:

-

A two-phase solvent system is required. For coumarins, a common system is light petroleum-ethyl acetate-methanol-water.[5]

-

The crude or partially purified extract is dissolved in a mixture of the two phases and introduced into the HSCCC instrument.

-

The separation is achieved by partitioning the compound between the stationary and mobile phases.

-

Collect fractions and analyze for the presence and purity of this compound.

-

Protocol 3: Quantitative Analysis by HPLC-DAD

This protocol is for the quantitative determination of this compound in the extracts and purified fractions.

1. Instrumentation and Conditions:

-

HPLC system equipped with a Diode Array Detector (DAD).

-

A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile phase: A gradient of acetonitrile and water, both containing a small percentage of acid (e.g., 0.1% formic acid or acetic acid) is often used for good peak shape.[8]

-

Flow rate: 1.0 mL/min.

-

Column temperature: 25-30°C.

-

Detection wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound.

2. Standard and Sample Preparation:

-

Prepare a stock solution of pure this compound standard of known concentration in methanol or acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve a known weight of the plant extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Quantification:

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

References

- 1. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. extraction-of-coumarins-from-plant-material-leguminosae - Ask this paper | Bohrium [bohrium.com]

- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]